molecular formula C12H23N3O2 B13439110 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid

2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid

Cat. No.: B13439110
M. Wt: 241.33 g/mol
InChI Key: ODWVJYOJTZOWLY-UHFFFAOYSA-N
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Description

2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperidine ring and a piperazine ring, both of which are nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid typically involves the reaction of 1-methylpiperidine with piperazine in the presence of acetic acid. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 1-methylpiperidine and piperazine.

    Reaction: The starting materials are reacted in the presence of acetic acid.

    Conditions: The reaction mixture is heated to promote the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The industrial synthesis may also involve purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine or piperidine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biology: The compound is studied for its potential effects on various biological pathways and its interactions with biological targets.

    Industry: It is used in the development of new materials and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetic acid: This compound has similar structural features but includes a methoxy group, which can alter its chemical and biological properties.

    4-Methyl-1-piperazine acetic acid: Another related compound with a methyl group on the piperazine ring.

Uniqueness

2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid is unique due to its specific combination of piperidine and piperazine rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H23N3O2

Molecular Weight

241.33 g/mol

IUPAC Name

2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]acetic acid

InChI

InChI=1S/C12H23N3O2/c1-13-4-2-11(3-5-13)15-8-6-14(7-9-15)10-12(16)17/h11H,2-10H2,1H3,(H,16,17)

InChI Key

ODWVJYOJTZOWLY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2CCN(CC2)CC(=O)O

Origin of Product

United States

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